molecular formula C22H23NO6 B2550030 4-(1,3-Dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid CAS No. 2137506-90-0

4-(1,3-Dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Cat. No. B2550030
CAS RN: 2137506-90-0
M. Wt: 397.427
InChI Key: UTOSIONZRWRVIF-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. The molecular weight is reported to be 397.4 .

Scientific Research Applications

Optical Gating of Synthetic Ion Channels

Research by Ali et al. (2012) demonstrates the application of a photolabile protecting group, related to the chemical structure , in the optical gating of nanofluidic devices. These synthetic ion channels can be controlled by UV-light, leading to potential applications in controlled release, sensing, and information processing (Ali et al., 2012).

Hydroxy-Group Protection in Synthesis

Gioeli and Chattopadhyaya (1982) have used the fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the queried chemical, for protecting hydroxy-groups during synthesis. This technique allows for the selective removal of the Fmoc group without affecting other sensitive functional groups, facilitating the synthesis of complex organic molecules (Gioeli & Chattopadhyaya, 1982).

Facilitating N-Substituted Hydroxamic Acids Synthesis

Mellor and Chan (1997) discussed the use of N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines in synthesizing structurally diverse N-substituted hydroxamic acids. This research showcases the versatility of fluorenylmethoxycarbonyl-based compounds in organic synthesis, enabling the preparation of valuable chemical entities for various applications (Mellor & Chan, 1997).

Preparation of Enantiomerically Pure Diaminobutyric Acids

Schmidt et al. (1992) outlined the synthesis of enantiomerically pure diaminobutyric acids using Fmoc protected α-amino groups. This method is pivotal for producing compounds with precise stereochemical configurations, essential for the development of pharmaceuticals and biologically active substances (Schmidt et al., 1992).

Development of Orthogonally Protected Amino Acid Esters

Temperini et al. (2020) developed a synthetic strategy for orthogonally protected amino acid esters, utilizing the base-labile protecting group 9-fluorenylmethyloxycarbonyl (Fmoc). This approach is critical for the synthesis of non-proteinogenic amino acids, highlighting the chemical's role in advancing peptide synthesis technology (Temperini et al., 2020).

properties

IUPAC Name

4-(1,3-dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c24-21(25)19(9-10-20-27-11-12-28-20)23-22(26)29-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-20H,9-13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOSIONZRWRVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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